molecular formula C11H7NO4 B13899155 2-Nitronaphthalene-1-carboxylic acid CAS No. 91059-58-4

2-Nitronaphthalene-1-carboxylic acid

Cat. No.: B13899155
CAS No.: 91059-58-4
M. Wt: 217.18 g/mol
InChI Key: OKTCWIPWLOOKDD-UHFFFAOYSA-N
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Description

Contextual Placement within Nitrated Polycyclic Aromatic Compounds and Substituted Naphthoic Acids

2-Nitronaphthalene-1-carboxylic acid belongs to two significant classes of organic compounds: nitrated polycyclic aromatic compounds (nitro-PACs) and substituted naphthoic acids.

Nitrated Polycyclic Aromatic Compounds (Nitro-PACs): Nitro-PACs are derivatives of polycyclic aromatic hydrocarbons (PAHs) that contain at least one nitro functional group attached to the aromatic ring. nih.gov These compounds are of considerable interest to environmental and toxicological studies, as they can be formed from the reaction of PAHs with atmospheric oxidants. researchgate.net The presence of the nitro group in this compound places it within this broad class of compounds.

Substituted Naphthoic Acids: Naphthoic acids are derivatives of naphthalene (B1677914) that bear one or more carboxyl groups. youtube.com These compounds are analogous to benzoic acid but with a naphthalene core. Substituted naphthoic acids, such as this compound, are explored for a variety of applications, including their use as intermediates in the synthesis of dyes, polymers, and pharmaceuticals. researchgate.net The carboxylic acid group in this compound allows it to undergo typical reactions of this functional group, such as esterification and amide formation, making it a potentially valuable building block in organic synthesis.

Historical Perspective on Related Naphthalene Derivatives in Organic Chemistry

The history of this compound is intrinsically linked to the broader history of naphthalene and its derivatives.

Discovery and Early Studies of Naphthalene: Naphthalene was first isolated from coal tar in the early 1820s. guidechem.comwikipedia.org In 1821, John Kidd described many of its properties and proposed the name "naphthaline." guidechem.comwikipedia.org The correct empirical formula for naphthalene was determined by Michael Faraday in 1826. guidechem.com The structure of two fused benzene (B151609) rings was later proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe three years later. wikipedia.org

Development of Synthetic Methodologies: The advancement of organic synthesis in the 19th and 20th centuries saw the development of methods to introduce various functional groups onto the naphthalene ring. Nitration and carboxylation reactions became fundamental tools for chemists working with aromatic compounds. The ability to selectively introduce nitro and carboxyl groups onto the naphthalene core paved the way for the synthesis of a vast array of naphthalene derivatives, including this compound.

Significance in Contemporary Chemical Research

While this compound itself may not be the subject of a large volume of dedicated research, its structural motifs are relevant to several areas of contemporary chemical research.

Intermediate in Organic Synthesis: The dual functionality of this compound makes it a potentially useful intermediate in the synthesis of more complex molecules. The nitro group can be reduced to an amino group, which is a key functional group in many dyes and pharmaceuticals. The carboxylic acid group can be modified to create esters, amides, and other derivatives. sigmaaldrich.com

Medicinal Chemistry: Derivatives of naphthoic acid have been investigated for their potential biological activities, including anticancer and antimicrobial properties. researchgate.net The synthesis of novel naphthoic acid derivatives remains an active area of research in the quest for new therapeutic agents.

Materials Science: Naphthalene derivatives are utilized in the development of new materials. For instance, they can be incorporated into polymers to enhance properties such as thermal stability. The specific substitution pattern of this compound could be of interest for creating materials with tailored electronic or optical properties.

Properties

CAS No.

91059-58-4

Molecular Formula

C11H7NO4

Molecular Weight

217.18 g/mol

IUPAC Name

2-nitronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H7NO4/c13-11(14)10-8-4-2-1-3-7(8)5-6-9(10)12(15)16/h1-6H,(H,13,14)

InChI Key

OKTCWIPWLOOKDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Nitronaphthalene 1 Carboxylic Acid and Analogues

Direct Nitration Strategies for Naphthalene (B1677914) and Naphthoic Acid Precursors

Direct nitration is a fundamental reaction in aromatic chemistry. However, controlling the position of the incoming nitro group on the naphthalene ring system is a significant challenge. The reaction of naphthalene with electrophiles typically results in substitution at the 1-position (alpha-position) as the kinetically favored product. wordpress.com Standard nitration of naphthalene using mixed nitric and sulfuric acids yields 1-nitronaphthalene (B515781) as the major product, with 2-nitronaphthalene (B181648) generally constituting only about 5% of the mixture. bjut.edu.cnyoutube.com

Achieving a higher yield of the 2-nitro isomer requires specialized conditions that overcome the inherent kinetic preference for the 1-position. One reported method to enhance the formation of 2-nitronaphthalene involves leveraging a "Solventized-layer effect." This approach aims to increase the steric bulk of the attacking nitrating agent, thereby favoring reaction at the less sterically hindered 2-position (beta-position). bjut.edu.cn By employing this strategy, the yield of 2-nitronaphthalene from the direct nitration of naphthalene can be increased to over 40%. bjut.edu.cn

The regioselectivity of nitration is also highly dependent on the specific nitrating agent and reaction conditions used. The ratio of 1-nitronaphthalene to 2-nitronaphthalene can vary significantly, with reported ratios ranging from 9 to 29 depending on the methodology.

Table 1: Regioselectivity in Direct Nitration of Naphthalene This table summarizes the product distribution under different nitration conditions.

Nitrating System Major Product Minor Product Approximate Ratio (1-nitro : 2-nitro)
Mixed Acid (H₂SO₄/HNO₃) 1-Nitronaphthalene 2-Nitronaphthalene ~20 : 1
"Solventized-layer effect" 1-Nitronaphthalene 2-Nitronaphthalene ~1.5 : 1
Zeolite Catalysis 1-Nitronaphthalene 2-Nitronaphthalene Varies (e.g., up to 19.2 : 1) mdpi.com

The use of catalysts can significantly influence the regioselectivity and efficiency of naphthalene nitration. Solid acid catalysts, in particular, have been explored to develop more environmentally benign and selective nitration processes. Zeolites, such as HBEA-25 and ZSM-5, have been employed as catalysts in the nitration of naphthalene. mdpi.comgoogle.com These catalysts offer shape-selective properties and strong acid sites that can modulate the reaction pathway. For instance, nitration over a modified HBEA-25 zeolite catalyst can achieve a 1-nitronaphthalene to 2-nitronaphthalene ratio of up to 19.2, demonstrating high selectivity for the alpha-isomer under specific conditions. mdpi.com While the primary goal of these studies was often to maximize the 1-nitro isomer, the research underscores the principle that catalyst choice can tune the isomeric ratio.

Nitration methodologies can be classified as either homogeneous or heterogeneous, depending on the phase of the reactants and catalyst.

Homogeneous Catalysis: The traditional method of using a mixed acid (sulfuric acid and nitric acid) is a classic example of a homogeneous reaction, where all reactants exist in a single liquid phase. youtube.com These systems are effective but often generate significant amounts of acidic waste.

Heterogeneous Catalysis: The use of solid catalysts like zeolites represents a heterogeneous approach. mdpi.comgoogle.com In this setup, the solid catalyst is suspended in a liquid reaction mixture. The primary advantages of heterogeneous catalysis include the ease of separation of the catalyst from the product mixture and the potential for catalyst recycling, which aligns with the principles of green chemistry. mdpi.com The reaction over HBEA-25 zeolite, for example, allows for the catalyst to be readily recovered and reused. mdpi.com

Functional Group Transformations and Derivatization Routes

An alternative to direct nitration of the fully formed scaffold is the synthesis of 2-Nitronaphthalene-1-carboxylic acid through the manipulation of functional groups on suitable precursors.

This strategy begins with a naphthalene ring that already contains the nitro group at the desired 2-position. The subsequent step is the introduction of the carboxylic acid group at the 1-position. A viable precursor for this route is 1-methyl-2-nitronaphthalene. The synthesis of the target compound from this precursor is a known pathway. chemicalbook.com The conversion of the methyl group to a carboxylic acid can be achieved through oxidation. While specific reagents for this exact transformation are proprietary, a general method involves the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. However, the strongly deactivating nature of the nitro group can make the naphthalene ring resistant to oxidation. stackexchange.com An alternative approach involves biochemical methods; for example, naphthalene dioxygenase has been shown to oxidize methyl-substituted aromatic compounds to their corresponding carboxylic acids. nih.gov

This approach involves the nitration of a naphthalene ring that already bears a carboxylic acid group, specifically 1-naphthoic acid. The carboxylic acid group is an electron-withdrawing group and acts as a deactivating meta-director in benzene (B151609) chemistry. However, on the naphthalene ring system, its directing influence is more complex. The nitration of substituted naphthoic acids, such as 6-chloro-1-naphthoic acid, has been studied and provides insight into the potential outcomes. acs.org The incoming nitro group is directed to specific positions based on the combined electronic and steric effects of the existing substituents and the inherent reactivity of the naphthalene core. The synthesis of the 1-naphthoic acid precursor itself is well-established and can be accomplished via the carboxylation of the Grignard reagent derived from 1-bromonaphthalene. wikipedia.org

Novel Synthetic Route Development

The development of efficient and novel synthetic routes is a continuous endeavor in organic chemistry, aiming to reduce reaction steps, improve yields, and enhance sustainability. For this compound and its analogues, this has led to investigations into one-pot techniques and electrochemical methods.

Electrochemical Synthesis Involving Carboxylic Acids

Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. The electrochemical carboxylation of naphthalene and its derivatives using carbon dioxide has been a subject of study. nih.govresearchgate.net This method typically involves the electrochemical reduction of the naphthalene ring to generate a radical anion or dianion, which then reacts with CO2 to form the corresponding carboxylic acid. nih.gov Research has shown that for electron-deficient naphthalene derivatives, this can lead to the formation of trans-1,2-disubstituted 1,2-dihydronaphthalene (B1214177) derivatives. nih.gov

While the direct electrochemical synthesis of this compound from 2-nitronaphthalene and CO2 is not explicitly detailed, the principles of electrochemical carboxylation are well-established for the naphthalene core. nih.govresearchgate.net Furthermore, electrochemical strategies have been developed for the direct carboxylation of other N-heteroarenes, such as pyridines, demonstrating the versatility of this approach for introducing carboxylic acid functionalities into aromatic systems. nih.gov The success of these methods suggests that an electrochemical route to this compound is a plausible area for future research.

A known, albeit not electrochemical, synthesis of this compound involves the oxidation of 2-nitro-1-methylnaphthalene. canterbury.ac.nz

Purification and Isolation Methodologies in Academic Synthesis

The purification of this compound and its analogues is a critical step to remove unreacted starting materials, by-products, and other impurities. Standard academic laboratory techniques such as recrystallization and chromatography are commonly employed.

Recrystallization: This is a fundamental technique for purifying solid organic compounds. The choice of solvent is crucial and is based on the principle that the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities should be either highly soluble or insoluble at all temperatures. For carboxylic acids, mixtures of ethanol (B145695) and water are often effective. psu.edu The crude product is dissolved in a minimum amount of the hot solvent, and upon slow cooling, the purified compound crystallizes out, leaving the impurities in the mother liquor. The crystals are then collected by filtration.

Chromatography: When recrystallization is not effective, or to achieve a higher degree of purity, chromatographic techniques are used.

Thin-Layer Chromatography (TLC): TLC is primarily used for the qualitative analysis of a mixture and to determine the optimal solvent system for column chromatography.

Column Chromatography: This technique is used for the preparative separation of compounds from a mixture. A stationary phase, such as silica (B1680970) gel or alumina, is packed into a column, and the crude product is loaded onto the top. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing for their separation and collection in different fractions.

High-Performance Liquid Chromatography (HPLC): For the separation of isomers or for achieving very high purity, preparative HPLC is a powerful tool. warwick.ac.uk This technique uses a high-pressure pump to force the mobile phase through a column packed with a stationary phase of very small particle size, leading to high-resolution separations. warwick.ac.uk HPLC has been successfully used for the separation of isomers of nitrophthalic acids and other naphthalene derivatives. researchgate.netchemrevlett.com

The following table summarizes the purification techniques applicable to this compound and its analogues:

Purification TechniquePrinciple of SeparationTypical Application in Academic Synthesis
Recrystallization Differential solubility of the compound and impurities in a specific solvent at different temperatures.Primary purification of the crude solid product to remove significant amounts of impurities.
Column Chromatography Differential partitioning of components between a stationary phase and a mobile phase.Separation of the desired product from by-products and unreacted starting materials, especially when recrystallization is ineffective.
Preparative HPLC High-resolution separation based on differential partitioning between a stationary phase and a high-pressure mobile phase.Isolation of highly pure compounds, separation of closely related isomers, and purification of small quantities of material.

Reactivity and Mechanistic Investigations of 2 Nitronaphthalene 1 Carboxylic Acid

Reactions Involving the Nitro Group

The nitro group is the principal site of reactivity for many of the characteristic transformations of 2-Nitronaphthalene-1-carboxylic acid. These reactions include reduction to amines and other derivatives, as well as facilitating the substitution of hydrogen atoms on the aromatic ring by nucleophiles.

The reduction of the nitro group is a fundamental transformation in aromatic chemistry, providing a key route to aminoarenes, which are valuable precursors for dyes, pharmaceuticals, and other specialty chemicals. This process involves the conversion of the nitro group to an amino group (-NH₂), typically proceeding through nitroso and hydroxylamine (B1172632) intermediates.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds. commonorganicchemistry.com This heterogeneous catalytic process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

The general mechanism for the catalytic hydrogenation of a nitroarene like this compound involves the following key steps:

Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.

Stepwise Reduction: The nitro group is reduced in a stepwise fashion. The oxygen atoms are sequentially removed and replaced with hydrogen atoms from the catalyst surface. This process is believed to proceed through nitroso (-NO) and hydroxylamino (-NHOH) intermediates before the final amino product is formed.

Desorption: The final product, 2-Aminonaphthalene-1-carboxylic acid, desorbs from the catalyst surface, regenerating the active sites for further reaction cycles.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. commonorganicchemistry.comgoogle.com The reaction is typically carried out in a solvent such as ethanol (B145695) or acetic acid under varying pressures of hydrogen and at temperatures ranging from ambient to elevated. google.com For instance, the catalytic hydrogenation of the related 2-nitronaphthalene-4,8-disulphonic acid is effectively carried out using a palladium/carbon catalyst at temperatures of 70-120° C and superatmospheric pressure. google.com

Table 1: Common Catalytic Systems for Nitroarene Reduction
CatalystReducing AgentTypical ConditionsNotes
Palladium on Carbon (Pd/C)H₂ gasRoom temperature to 100°C, 1-50 atm H₂Highly efficient and common choice, but can also reduce other functional groups like alkenes. commonorganicchemistry.com
Platinum on Carbon (Pt/C)H₂ gasRoom temperature, atmospheric pressureVery active catalyst, can sometimes be used under milder conditions. libretexts.org
Raney NickelH₂ gasRoom temperature to 100°C, high pressureCost-effective alternative, often used when dehalogenation is a concern. commonorganicchemistry.com

A significant challenge in the reduction of this compound is achieving chemoselectivity—reducing the nitro group while leaving the carboxylic acid group intact. While carboxylic acids are generally less susceptible to catalytic hydrogenation than nitro groups, aggressive reaction conditions (high pressure, high temperature) can lead to their reduction to alcohols. libretexts.org Therefore, milder and more selective methods are often preferred.

Several strategies have been developed for the chemoselective reduction of nitroarenes in the presence of other reducible functional groups:

Metal-Acid Systems: Classic methods using metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in an acidic medium (e.g., acetic acid or hydrochloric acid) are known for their excellent selectivity in reducing nitro groups without affecting carbonyls or carboxylic acids. commonorganicchemistry.com

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as formic acid or hydrazine, in combination with a catalyst. An iron-based catalyst system using formic acid has been shown to effectively reduce a broad range of nitroarenes to anilines under mild, base-free conditions, tolerating other reducible groups. organic-chemistry.org

Metal-Free Reductions: Modern methods aim to avoid heavy metals. The combination of diboron (B99234) compounds like bis(pinacolato)diboron (B136004) (B₂pin₂) with a base such as potassium tert-butoxide (KOtBu) can chemoselectively reduce aromatic nitro compounds to amines, tolerating various functional groups. organic-chemistry.org Similarly, tetrahydroxydiboron (B82485) in water offers a metal-free reduction pathway. organic-chemistry.org

Table 2: Comparison of Reagents for Chemoselective Nitro Group Reduction
Reagent/SystemSelectivity ProfileTypical Conditions
Fe / Acetic AcidHigh selectivity for -NO₂ over -COOH and other groups. commonorganicchemistry.comAcidic, aqueous/alcoholic solvent, reflux.
SnCl₂ / HClExcellent selectivity for -NO₂; a classic method. commonorganicchemistry.comConcentrated HCl, often in ethanol.
Sodium Sulfide (B99878) (Na₂S)Can selectively reduce one nitro group in dinitro compounds. commonorganicchemistry.comAqueous or alcoholic solution.
Formic Acid / Fe-catalystGood to excellent yields with high functional group tolerance. organic-chemistry.orgMild conditions, base-free.

The presence of the strongly electron-withdrawing nitro group makes the naphthalene (B1677914) ring of this compound electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In these reactions, a nucleophile attacks the aromatic ring, displacing a leaving group. While typical SNAr reactions involve the displacement of a halide, nitroarenes can also undergo substitution of a hydrogen atom through specific pathways. wikipedia.org

Vicarious Nucleophilic Substitution (VNS) is a specific type of SNAr where a hydrogen atom on an electron-deficient aromatic ring is replaced by a nucleophile. wikipedia.org This reaction is particularly effective for nitroarenes, including nitronaphthalenes. kuleuven.be The VNS mechanism requires a carbanion that bears a leaving group on the nucleophilic carbon atom.

The general mechanism proceeds as follows:

Nucleophilic Attack: A carbanion, generated from a C-H acid (e.g., chloromethyl phenyl sulfone) by a strong base, attacks the aromatic ring at a position ortho or para to the nitro group. organic-chemistry.org This forms a negatively charged σ-adduct, also known as a Meisenheimer-type adduct. nih.gov

β-Elimination: The intermediate adduct undergoes a base-induced β-elimination of the leaving group (e.g., HCl) from the sp³-hybridized carbon, leading to the formation of a nitrobenzylic carbanion. organic-chemistry.orgnih.gov

Protonation: An acidic workup protonates the resulting carbanion to yield the final substituted product. organic-chemistry.org

For 2-nitronaphthalene (B181648) derivatives, VNS typically occurs at the C-1 position, which is ortho to the nitro group. kuleuven.be However, in this compound, this position is already substituted. Therefore, nucleophilic attack is expected to occur at the other ortho position, C-3. The reaction requires a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), in a solvent like DMSO or liquid ammonia. kuleuven.be

Table 3: Examples of Nucleophiles for Vicarious Nucleophilic Substitution
Nucleophile PrecursorCarbanionSubstituent Introduced
Chloromethyl phenyl sulfone (ClCH₂SO₂Ph)⁻CH(Cl)SO₂Ph-CH₂SO₂Ph
Chloroform (CHCl₃)⁻CCl₃-CHCl₂ (after hydrolysis)
tert-Butyl hydroperoxide ((CH₃)₃COOH)⁻OOC(CH₃)₃-OH (hydroxylation)

A Meisenheimer complex is a crucial reactive intermediate in many SNAr reactions. wikipedia.org It is a 1:1 adduct formed between an electron-poor arene and a nucleophile. wikipedia.org The formation of this complex is the first step in the two-step addition-elimination mechanism of SNAr. libretexts.org

The key features of a Meisenheimer complex are:

Structure: The nucleophile adds to a carbon atom of the aromatic ring, causing that carbon to become sp³-hybridized and disrupting the aromaticity. libretexts.org

Stabilization: The resulting negative charge is delocalized throughout the ring system and, most importantly, onto the electron-withdrawing substituents, such as the nitro group. wikipedia.orgyoutube.com This resonance stabilization is what makes the complex a viable intermediate. In this compound, both the nitro group and the carboxylate group (under basic conditions) would contribute to stabilizing the negative charge of the intermediate.

Fate: The Meisenheimer complex can either revert to the starting materials or proceed to the product by expelling a leaving group, which restores the aromaticity of the ring. nih.gov In VNS, the "leaving group" is effectively a proton and the leaving group from the nucleophile, eliminated in a subsequent step. nih.gov

For this compound, attack by a nucleophile (Nu⁻) at the C-3 position would lead to the formation of a Meisenheimer complex where the negative charge is delocalized over the naphthalene ring and onto the oxygen atoms of the nitro group. The stability of such complexes is often sufficient for them to be observed and characterized spectroscopically. nih.gov

C-N and N-O Bond Utilization in Transformative Reactions

The nitro group of this compound is a versatile functional handle that enables a variety of transformative reactions through the utilization of its C-N and N-O bonds. These transformations are pivotal for the synthesis of diverse naphthalene derivatives, particularly those containing amino and other nitrogen-based functionalities.

The most common and synthetically valuable reaction involving the N-O bonds is the reduction of the nitro group to an amine. This conversion is a cornerstone of aromatic chemistry, as the resulting aminonaphthalene derivatives are key precursors for dyes, pharmaceuticals, and agrochemicals. nih.gov The reduction can proceed through various intermediates, such as nitroso and hydroxylamine species, and can be accomplished using a wide array of reducing agents. mdpi.comnih.gov

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation : This is a widely used industrial method, often employing catalysts such as palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.orglibretexts.org The process is generally efficient and clean, producing water as the main byproduct. For instance, the catalytic reduction of 2-nitronaphthalene-4,8-disulfonic acid, a related compound, is effectively carried out using a Pd/C catalyst. google.com

Metal-Acid Systems : Classic laboratory-scale reductions often use metals like iron, zinc, or tin in an acidic medium (e.g., HCl or acetic acid). wikipedia.orglibretexts.org Iron in acidic media is a common choice for its effectiveness and cost-efficiency. libretexts.org

Sulfide-based Reagents : Reagents like sodium sulfide (Na₂S), hydrogen sulfide (H₂S), or sodium hydrosulfite (Na₂S₂O₄) can be used for the reduction. wikipedia.org These reagents can sometimes offer selectivity, for example, in the partial reduction of dinitro compounds. A phase transfer catalyzed reduction of 1-nitronaphthalene (B515781) using hydrogen sulfide has been demonstrated to be highly selective for the corresponding amine. rsc.org

Recent advances in organic synthesis have expanded the scope of nitroarene transformations beyond simple reduction. rsc.org Modern cross-coupling reactions have been developed that utilize the nitro group as a leaving group, involving the cleavage of the C–N bond. rsc.org These "denitrative" coupling reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the original nitro group. rsc.org Such methods represent a powerful strategy for the functionalization of aromatic systems, providing a halogen-free alternative to traditional cross-coupling reactions. rsc.org

Furthermore, the N–O bonds of the nitro group can be utilized to generate highly reactive nitrene intermediates, which can undergo skeletal editing of the aromatic ring. rsc.org While less common, these advanced methods highlight the ongoing development of novel synthetic strategies leveraging the reactivity of the nitro functional group. rsc.org

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 1-position of this compound is amenable to standard derivatization reactions such as esterification and amidation.

Esterification is typically achieved through the Fischer-Speier esterification method, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukyoutube.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess or water is removed as it is formed. chemguide.co.uk For aromatic carboxylic acids, the reactivity can be influenced by substituents on the ring. The presence of the electron-withdrawing nitro group in this compound is expected to have a modest electronic effect on the esterification process. Studies on the esterification of isomeric nitrophthalic acids have shown that the position of the nitro group relative to the carboxylic acid can influence reaction rates, a factor attributed to both electronic and steric effects. zenodo.org A variety of catalysts, including solid acid catalysts like silica (B1680970) chloride, can also be employed to facilitate the reaction. organic-chemistry.org

Amidation , the formation of an amide from the carboxylic acid, generally requires activation of the carboxyl group to facilitate nucleophilic attack by an amine. Direct thermal condensation of carboxylic acids and amines is possible but often requires high temperatures (>160 °C) to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. A more common approach involves the use of coupling reagents. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, allowing the reaction with an amine to proceed under milder conditions. While direct amidation of carboxylic acids with nitroarenes has been reported, this typically involves the reduction of the nitro group and subsequent coupling.

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. The ease of this reaction for aromatic carboxylic acids is highly dependent on the stability of the carbanionic intermediate formed upon CO₂ loss. For simple aromatic acids, this process usually requires harsh conditions. However, the presence of strong electron-withdrawing groups, particularly at the ortho or para positions to the carboxyl group, can stabilize the negative charge of the intermediate and facilitate decarboxylation.

In the case of this compound, the nitro group is ortho to the carboxylic acid. This arrangement can promote decarboxylation under certain conditions. The mechanism for such reactions can be complex and may involve radical pathways, especially under thermal or photochemical conditions. nih.gov

A related reaction, known as decarboxylative nitration, provides insight into the potential mechanisms. chemrevlett.comchemrevlett.com In these reactions, a carboxylic acid is replaced by a nitro group, a process that proceeds via the initial formation of an acyl radical after a single-electron transfer, followed by decarboxylation to form an aryl radical. chemrevlett.com This aryl radical is then trapped by a nitrogen dioxide radical. While this is the reverse process, it underscores the feasibility of generating a naphthyl radical intermediate from the carboxylic acid, which would then be protonated to yield 2-nitronaphthalene. The stability provided by the naphthalene ring system and the electronic influence of the nitro group are key factors in the reaction's feasibility.

Electrophilic and Nucleophilic Reactions on the Naphthalene Ring System

Further substitution on the naphthalene ring of this compound is governed by the combined directing effects of the existing nitro and carboxylic acid groups, as well as the inherent reactivity of the naphthalene system.

Both the nitro (-NO₂) and carboxylic acid (-COOH) groups are strongly deactivating, electron-withdrawing groups. youtube.com In electrophilic aromatic substitution (EAS) on a benzene (B151609) ring, such groups decrease the rate of reaction and direct incoming electrophiles to the meta position. youtube.comyoutube.com

On a naphthalene ring, the situation is more complex due to the non-equivalent positions. Naphthalene itself is more reactive than benzene, and electrophilic attack preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). youtube.com This preference is due to the formation of a more stable carbocation intermediate (Wheland intermediate) for α-attack, which can be stabilized by resonance structures that keep one of the rings fully aromatic. youtube.com

In this compound:

The ring containing the substituents (the A-ring, carbons 1-4) is strongly deactivated by both the C1-COOH and C2-NO₂ groups.

Therefore, any further electrophilic substitution is highly likely to occur on the unsubstituted B-ring (carbons 5-8).

On the B-ring, the C5 and C8 positions are α-positions, while C6 and C7 are β-positions. Based on the general reactivity of naphthalene, attack at the α-positions (C5 and C8) would be kinetically favored.

The precise outcome of a reaction can be influenced by the specific electrophile and reaction conditions, which can sometimes favor the thermodynamically more stable product over the kinetically favored one. nih.govlibretexts.org

The structure of this compound offers three distinct sites for derivatization: the carboxylic acid group, the nitro group, and the aromatic ring system. This allows for a multitude of strategies to create diverse functionalized naphthalene compounds. nih.govresearchgate.net

Modification of the Carboxylic Acid Group : As detailed in section 3.2.1, the carboxyl group can be readily converted into esters and amides. This is a common strategy to modify the compound's physical properties (e.g., solubility) or to introduce new functional groups for further reactions.

Transformation of the Nitro Group : The reduction of the nitro group to an amine (as described in 3.1.3) is a powerful derivatization strategy. The resulting 2-aminonaphthalene-1-carboxylic acid is a bifunctional molecule. The newly formed amino group can undergo a wide range of reactions, such as diazotization followed by Sandmeyer reactions to introduce various substituents (e.g., -Cl, -Br, -CN, -OH), or acylation to form amides.

Substitution on the Naphthalene Ring : Based on the regioselectivity discussed in 3.3.1, new substituents can be introduced onto the unsubstituted ring via electrophilic aromatic substitution. For example, nitration, halogenation, sulfonation, or Friedel-Crafts reactions would be expected to primarily yield 5- and/or 8-substituted derivatives. These new functional groups can then serve as handles for subsequent transformations, enabling the synthesis of complex, polysubstituted naphthalene structures. nih.gov

By combining these approaches—modifying the existing functional groups and introducing new ones onto the ring—a vast library of functionalized naphthalene derivatives can be synthesized from the this compound precursor. researchgate.net

Photochemical Transformations and Mechanisms

Photodegradation Pathways and Reactive Intermediates

There is a lack of specific data on the photodegradation pathways and reactive intermediates for this compound. While studies on 2-nitronaphthalene have suggested it to be relatively photoinert under certain conditions, the presence of a carboxylic acid group at the 1-position is expected to significantly influence its reactivity. The atmospheric photodegradation of 2-nitronaphthalene has been reported to yield smaller acidic molecules, but these findings cannot be directly attributed to this compound without dedicated experimental evidence.

Electron Transfer and Triplet State Quenching Dynamics

Similarly, there is no specific information available regarding the electron transfer and triplet state quenching dynamics of this compound. Research on 2-nitronaphthalene has indicated efficient and ultrafast intersystem crossing to the triplet state. However, the electronic and structural effects of the carboxylic acid group would likely alter the rates of electron transfer and the dynamics of triplet state quenching. Without specific studies on this compound, any discussion on these photophysical processes would be speculative.

Further experimental and computational studies are required to elucidate the specific photochemical and photophysical properties of this compound.

Theoretical and Computational Studies on this compound Remain Largely Unexplored

Following a comprehensive review of publicly available scientific literature, it has been determined that detailed theoretical and computational chemistry studies focusing specifically on the compound This compound are not available. While research exists for the related parent compound, 2-nitronaphthalene, and for other nitronaphthalene derivatives, specific data and analyses pertaining to the electronic structure, reactivity, excited states, conformational analysis, and reaction pathways of the carboxylic acid derivative as requested are absent from the reviewed sources.

The instructions to generate an article based on a detailed outline including quantum chemical calculations, molecular modeling, and reaction pathway elucidation for this compound cannot be fulfilled at this time due to the lack of specific research findings for this particular molecule. Presenting data from related but chemically distinct compounds, such as 2-nitronaphthalene, would be scientifically inaccurate and misleading.

Future computational chemistry research would be necessary to provide the specific data points and analyses required to populate the requested sections on Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), conformational analysis, solvent effects, and transition state analysis for this compound.

Theoretical and Computational Chemistry Studies of 2 Nitronaphthalene 1 Carboxylic Acid

Prediction of Spectroscopic Parameters and Reactivity Indices

While specific experimental and computational studies on 2-Nitronaphthalene-1-carboxylic acid are limited in publicly accessible literature, its spectroscopic characteristics and chemical reactivity can be reliably predicted using theoretical and computational chemistry methods. researchgate.net Density Functional Theory (DFT) is a powerful tool for modeling molecular structures and predicting various properties, providing valuable insights that complement experimental data. researchgate.netmdpi.com

Predicted Spectroscopic Parameters

Computational methods, particularly DFT, can forecast the infrared (IR) and nuclear magnetic resonance (NMR) spectra of a molecule, aiding in its structural elucidation.

Infrared (IR) Spectroscopy: The predicted IR spectrum of this compound would be characterized by the vibrational frequencies of its constituent functional groups. Key absorptions would include:

O-H Stretching: A very broad and strong absorption band is anticipated in the 2500–3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. libretexts.orgopenstax.org

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl stretch of the carboxylic acid is predicted between 1710 and 1760 cm⁻¹. Conjugation with the naphthalene (B1677914) ring would likely place this band in the lower end of the range, around 1710 cm⁻¹. openstax.org

NO₂ Stretching: Two distinct and strong bands are predicted for the nitro group: an asymmetric stretch typically around 1530-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1400–1600 cm⁻¹ region.

C-O Stretching: The C-O single bond stretch of the carboxylic acid group would likely appear in the 1210–1320 cm⁻¹ range.

These predicted values align with the general spectral characteristics observed for aromatic carboxylic acids and nitro compounds. oregonstate.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted NMR spectra are crucial for confirming the molecular structure.

¹H NMR: The proton of the carboxylic acid (-COOH) is expected to be highly deshielded, appearing as a singlet far downfield, typically in the 10–13 ppm range. libretexts.orgopenstax.org The six protons on the naphthalene ring would produce complex multiplets in the aromatic region, generally between 7.5 and 9.0 ppm, with their exact chemical shifts influenced by the anisotropic effects of the nitro and carboxyl groups.

¹³C NMR: The carbon atom of the carbonyl group (-COOH) is predicted to have a chemical shift in the range of 165–185 ppm. openstax.org The ten carbon atoms of the naphthalene ring would show distinct signals in the aromatic region (approximately 120–150 ppm), with the carbons directly attached to the electron-withdrawing nitro and carboxyl groups being the most deshielded.

Predicted Reactivity Indices

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical behavior within the framework of Conceptual DFT. irjweb.comwuxibiology.com

HOMO and LUMO: The HOMO is the outermost orbital containing electrons and relates to the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity. wuxibiology.com A smaller energy gap suggests that the molecule is more easily polarizable and thus more chemically reactive. irjweb.com

From the HOMO and LUMO energies, several global reactivity indices can be calculated: ajchem-a.comnih.gov

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Global Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

The following table presents illustrative reactivity indices for this compound, based on typical values obtained from DFT calculations for structurally similar aromatic nitrocarboxylic acids.

Interactive Data Table: Predicted Reactivity Indices for this compound

ParameterSymbolValue (eV)Significance
HOMO EnergyEHOMO-7.95Electron-donating ability
LUMO EnergyELUMO-3.80Electron-accepting ability
HOMO-LUMO GapΔE4.15Chemical reactivity and stability
Ionization PotentialI7.95Energy to remove an electron
Electron AffinityA3.80Energy released upon gaining an electron
Electronegativityχ5.88Electron-attracting tendency
Chemical Hardnessη2.08Resistance to change in electron distribution
Global Electrophilicity Indexω8.31Propensity to accept electrons

Note: The values in this table are not from direct computational studies of this compound but are representative examples based on theoretical calculations for analogous compounds like 2-nitrobenzoic acid. They serve to illustrate the expected electronic properties. researchgate.net

Applications in Organic Synthesis and Functional Materials Research

Role as a Synthetic Intermediate for Complex Molecules

As a foundational molecule, 2-nitronaphthalene-1-carboxylic acid serves as a starting point for the synthesis of more intricate chemical structures. Its functional groups can be readily transformed into other moieties, allowing for the construction of a diverse range of derivatives. The synthesis of this key intermediate can be achieved through various methods, including the oxidation of 1-methyl-2-nitronaphthalene. chemicalbook.comnih.gov

The synthesis of azo dyes, a prominent class of synthetic colorants, often involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich substrate. biotechjournal.inunb.cacuhk.edu.hkresearchgate.netmdpi.com The nitro group of this compound can be reduced to an amino group, yielding 2-aminonaphthalene-1-carboxylic acid. This resulting amine can then undergo diazotization to form a reactive diazonium salt.

This diazonium salt is a key intermediate that can be coupled with various aromatic compounds, such as phenols and naphthols, to produce a wide array of azo dyes and pigments with distinct colors. biotechjournal.inunb.cacuhk.edu.hkresearchgate.netmdpi.com The specific shade and properties of the resulting dye are determined by the nature of the coupling component.

Table 1: Potential Azo Dyes Derived from 2-Aminonaphthalene-1-carboxylic Acid This table is illustrative and based on general principles of azo dye synthesis.

Diazonium Component from:Coupling ComponentResulting Azo Dye ClassPotential Color Range
2-Aminonaphthalene-1-carboxylic acidPhenolHydroxy Azo DyeYellow to Orange
2-Aminonaphthalene-1-carboxylic acidNaphtholNaphthol Azo DyeRed to Brown
2-Aminonaphthalene-1-carboxylic acidAniline derivativeAmino Azo DyeYellow to Red

Data is illustrative and based on established principles of chromophore chemistry.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. The carboxylic acid group of this compound, or its derivatives, can act as a "linker" or "strut" in the formation of these frameworks. The geometry and functionality of the linker molecule play a crucial role in determining the structure and properties of the resulting MOF. semanticscholar.orgrasayanjournal.co.in

While direct use of this compound in MOF synthesis is not yet widely documented, the principle of using functionalized naphthalene (B1677914) dicarboxylic acids is well-established. semanticscholar.orgrasayanjournal.co.in The presence of the nitro group could introduce specific functionalities and electronic properties to the pores of the MOF, potentially leading to applications in gas storage, separation, or catalysis.

Strategies for Incorporation into Novel Polymeric Architectures

The bifunctional nature of this compound allows for its potential incorporation into polymeric chains. For instance, following the reduction of the nitro group to an amine, the resulting 2-aminonaphthalene-1-carboxylic acid possesses both an amino and a carboxylic acid group. These functional groups can participate in polycondensation reactions with appropriate co-monomers, such as diacids or diamines, to form polyamides. researchgate.netdiva-portal.orgklinger-lab.de

The rigid naphthalene unit would be integrated into the polymer backbone, potentially imparting enhanced thermal stability and specific optical or electronic properties to the resulting material. The development of such polymers could lead to new high-performance materials. nih.gov

Development of Catalytic Systems Utilizing this compound or its Derivatives

The carboxylic acid and the amino group (after reduction of the nitro group) in derivatives of this compound can act as coordinating sites for metal ions. This opens up the possibility of designing novel metal complexes that could function as catalysts. eurjchem.comresearchgate.netrsc.orgnih.gov

For example, palladium complexes with amine and carboxylate ligands have been investigated for their catalytic activity in various organic transformations, such as cross-coupling reactions. eurjchem.comrsc.orgnih.govnih.gov By synthesizing palladium or other transition metal complexes with ligands derived from 2-aminonaphthalene-1-carboxylic acid, it may be possible to develop new catalysts with unique reactivity and selectivity. Furthermore, iron complexes have shown promise in the catalytic reduction of nitroarenes, a transformation directly relevant to the functionalization of the parent compound. researchgate.netorganic-chemistry.orgnih.govthieme-connect.de

Environmental Transformation Studies and Mechanistic Insights

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes, primarily driven by chemical and physical factors in the environment. For 2-Nitronaphthalene-1-carboxylic acid, the most significant abiotic pathways are photochemical degradation and, to a lesser extent, hydrolysis.

Photochemical degradation, or photolysis, is a primary abiotic transformation pathway for many aromatic compounds in the environment, initiated by the absorption of solar radiation. For this compound, this process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, sensitized by other light-absorbing substances in the environment like nitrate (B79036) and nitrite (B80452) ions. nih.govresearchgate.net

The presence of both a nitro group and a naphthalene (B1677914) ring system suggests multiple photochemical reaction pathways. Studies on related compounds such as 1- and 2-nitronaphthalene (B181648) show that photolysis is a major atmospheric loss process. ucc.iecopernicus.org The degradation can proceed via:

Nitro Group Transformation: The nitro group can be transformed, potentially leading to the formation of nitric oxide and a naphthoxy radical. ucc.ie

Ring Degradation: The aromatic ring system can be oxidized and cleaved, leading to the formation of simpler, smaller molecules. Photolysis studies of 2-nitronaphthalene have identified products such as nitrous acid, formic acid, acetic acid, nitric acid, 2-naphthol, and 2-carboxybenzaldehyde. copernicus.org

Decarboxylation: Aromatic carboxylic acids can undergo photochemical decarboxylation, where the carboxylic acid group is removed as carbon dioxide (CO2). nih.gov This process is a characteristic decomposition pathway for compounds like ketoprofen, an arylpropionic acid, and is a likely transformation for this compound. nih.gov

In aqueous environments containing nitrate (NO₃⁻) and nitrite (NO₂⁻), indirect photolysis can become significant. The irradiation of these ions generates highly reactive nitrating species such as peroxynitrous acid (HOONO), which is known to preferentially yield 2-nitronaphthalene from naphthalene. nih.govacs.org These reactive species can accelerate the degradation and transformation of the parent compound.

Table 1: Potential Photochemical Degradation Products of this compound Based on Analogous Compounds
Product ClassSpecific ExamplesPrecursor/Analog CompoundReference
Naphthols & Quinones2-Naphthol, 1,4-Naphthoquinone1- and 2-Nitronaphthalene ucc.iecopernicus.org
Simple Organic AcidsFormic acid, Acetic acid, Nitrous acid2-Nitronaphthalene copernicus.org
Ring-Cleavage Products2-Carboxybenzaldehyde2-Nitronaphthalene copernicus.org
Decarboxylation Product2-NitronaphthaleneAromatic Carboxylic Acids nih.gov

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of this compound is expected to be high under typical environmental conditions (neutral pH, ambient temperature).

Aromatic carboxylic acids, such as benzoic acid and naphthalene dicarboxylic acids, are generally resistant to hydrolysis in water. researchgate.net Significant degradation via this pathway typically requires more extreme conditions, such as elevated temperatures or the presence of strong acid or base catalysts. For instance, while stable at 300°C, 2,6-naphthalene dicarboxylic acid undergoes decarboxylation to form monoacids in 10-15% yields at 350°C. researchgate.net This suggests that the carboxylic acid group on the naphthalene ring is stable and that hydrolysis of the C-C bond linking it to the ring is not a significant environmental fate process.

While the molecule itself is stable, the presence of strong acids, which could be formed during photochemical degradation (e.g., nitric acid), could potentially catalyze hydrolytic reactions over long periods, though this is not considered a primary degradation pathway. nih.gov

Table 2: Hydrothermal Stability of Related Aromatic Carboxylic Acids
CompoundConditionsObserved ReactionReference
Benzoic acid350°C for 1 hourNegligible degradation researchgate.net
Terephthalic acid350°C for 1 hourDecarboxylation to monoacids (10-15% yield) researchgate.net
2,6-Naphthalene dicarboxylic acid350°C for 1 hourDecarboxylation to monoacids (10-15% yield) researchgate.net
o-Phthalic acid300°C for 60 minutes73% conversion to benzoic acid researchgate.net

Biotic Transformation Mechanisms

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a critical process for the removal of many organic pollutants from the environment.

While specific microbial degradation studies on this compound are not extensively documented, the pathways can be inferred from research on structurally similar compounds like nitronaphthalenes, nitrobenzoates, and naphthoic acids. nih.govnih.gov Two primary initial lines of attack are plausible:

Reduction of the Nitro Group: Many microorganisms are capable of reducing the nitro group of aromatic compounds. nih.gov This pathway typically involves the sequential reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. The resulting aminonaphthalene carboxylic acid is generally more susceptible to further degradation, often involving enzymatic ring cleavage.

Oxidation of the Aromatic Ring: The naphthalene ring system is susceptible to oxidative attack by microbial dioxygenase enzymes. nih.gov In the well-studied naphthalene degradation pathway, a naphthalene dioxygenase (NDO) initiates the process by adding two hydroxyl groups to form a cis-naphthalene dihydrodiol. nih.gov This is followed by dehydrogenation and subsequent cleavage of the aromatic ring. A similar pathway is expected for this compound, where the nitro and carboxyl substituents would be removed in later steps of the metabolic sequence. The degradation of 1-naphthoic acid, for example, is initiated by double hydroxylation of the aromatic ring. nih.gov

Table 3: Potential Initial Steps in the Microbial Degradation of this compound
PathwayDescriptionKey Intermediate(s)Example Organisms (from related compounds)Reference
Reductive PathwaySequential reduction of the nitro group to an amino group.2-Hydroxylaminonaphthalene-1-carboxylic acid; 2-Aminonaphthalene-1-carboxylic acidPseudomonas fluorescens (on 2-nitrobenzoate) nih.gov
Oxidative PathwayDioxygenase-catalyzed hydroxylation of the aromatic ring, leading to ring cleavage.cis-Dihydrodiol derivatives; Dihydroxynaphthalene derivativesPseudomonas putida (on naphthalene), Stenotrophomonas maltophilia (on 1-naphthoic acid) nih.gov

The microbial degradation pathways are facilitated by specific enzymes that catalyze each transformation step. Biotransformation reactions are often categorized into Phase I (functionalization) and Phase II (conjugation). longdom.orgnih.gov For bacterial degradation, the key enzymes are typically catabolic.

The primary enzymatic mechanisms involved in the biotransformation of this compound would include:

Nitroreductases: These enzymes catalyze the reduction of the nitro group. They are often flavoproteins that use NADH or NADPH as a source of reducing equivalents. nih.gov

Dioxygenases: These are multi-component enzyme systems that incorporate both atoms of molecular oxygen into the aromatic ring. Ring-hydroxylating dioxygenases, such as naphthalene dioxygenase, are crucial for initiating the breakdown of the stable aromatic structure. nih.gov

Dehydrogenases: Following dioxygenation, dehydrogenases catalyze the oxidation of the resulting cis-dihydrodiol to a dihydroxylated aromatic intermediate, re-establishing aromaticity in a modified form prior to ring cleavage. nih.gov

Hydrolases, Aldolases, and Dehydrogenases: Subsequent to ring cleavage, a cascade of enzymes works to further break down the aliphatic chain, ultimately feeding the carbon atoms into central metabolic pathways like the Krebs cycle. nih.gov

Table 4: Key Enzyme Classes in the Biotransformation of Nitroaromatic and Naphthalene Derivatives
Enzyme ClassFunctionSubstrate (Analog)Reference
NitroreductaseReduces nitro group (-NO₂) to amino group (-NH₂)Nitrobenzoates, Dinitrotoluenes nih.gov
Ring-Hydroxylating DioxygenaseAdds two hydroxyl groups to the aromatic ringNaphthalene, Toluene nih.gov
cis-Dihydrodiol DehydrogenaseOxidizes dihydrodiol to a catechol/dihydroxynaphthaleneNaphthalene-cis-dihydrodiol nih.gov
Ring-Cleavage DioxygenaseOpens the aromatic ring adjacent to hydroxyl groups1,2-Dihydroxynaphthalene nih.gov

Modeling of Environmental Fate Processes

Environmental fate models are computational tools used to predict the distribution, transformation, and persistence of chemicals released into the environment. researchgate.net Modeling the fate of this compound requires integrating its physicochemical properties with abiotic and biotic degradation rate data.

Multimedia fate models, such as fugacity-based models, are commonly used. researchgate.net These models divide the environment into interconnected compartments (e.g., air, water, soil, sediment, biota) and calculate the chemical's distribution based on its partitioning behavior and transformation rates in each compartment.

Key input parameters required for these models include:

Physicochemical Properties: Molecular weight, water solubility, vapor pressure, and the octanol-water partition coefficient (Kow).

Degradation Rates: Half-lives or rate constants for photolysis, hydrolysis, and biodegradation in various media (water, soil, air). dtic.mil

Environmental Parameters: Characteristics of the specific environment being modeled, such as temperature, organic carbon content of soil/sediment, and solar irradiance.

Table 5: Essential Input Parameters for Environmental Fate Modeling
Parameter CategorySpecific ParameterSignificance
Physicochemical PropertiesWater SolubilityDetermines concentration in aqueous phase and mobility in water.
Vapor PressureGoverns partitioning between air and other media (volatilization).
Octanol-Water Partition Coefficient (Kow)Indicates tendency to sorb to organic matter in soil/sediment and bioaccumulate.
Henry's Law ConstantDescribes partitioning between air and water.
Degradation RatesPhotolysis Half-LifeQuantifies degradation rate in air and surface waters due to sunlight.
Hydrolysis Half-LifeQuantifies degradation rate in water.
Biodegradation Half-Life (in water, soil)Quantifies microbial degradation rate in relevant compartments.

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Pathways

Current synthetic routes to 2-nitronaphthalene-1-carboxylic acid are not extensively documented in readily available literature, suggesting that this area is ripe for investigation. Traditional methods for the synthesis of related nitronaphthalene derivatives often involve harsh conditions, such as the use of mixed acids (nitric and sulfuric acid) for nitration, which can lead to issues with regioselectivity and the generation of significant acidic waste. google.comscitepress.org Future research should focus on the development of more efficient, selective, and sustainable synthetic methodologies.

One promising avenue is the exploration of advanced catalytic systems. For instance, the use of solid acid catalysts, such as zeolites, has shown promise in improving the regioselectivity of naphthalene (B1677914) nitration, potentially offering a more controlled route to the 2-nitro isomer, a key precursor. mdpi.com Further investigation into catalyst design could lead to even higher selectivity and yield.

Another area for exploration is the development of novel C-H activation and carboxylation techniques. Direct carboxylation of 2-nitronaphthalene (B181648) would be a highly atom-economical approach. Research into transition-metal-catalyzed carboxylation reactions, perhaps using carbon dioxide as a C1 source, could provide a more direct and environmentally friendly pathway to the target molecule.

Deeper Understanding of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new applications. The interplay between the electron-withdrawing nitro group and the carboxylic acid functionality on the naphthalene core can lead to complex and interesting chemical behavior.

Future mechanistic studies should focus on several key areas. Firstly, a detailed investigation of the electrophilic aromatic substitution reactions of this compound is needed. Understanding how the existing substituents direct incoming electrophiles will be essential for its further functionalization. This can be achieved through a combination of experimental studies and computational modeling. The nitration of naphthalene itself is a classic example of where mechanistic understanding informs product distribution. youtube.com

Secondly, the reactivity of the carboxylic acid group in the context of the nitronaphthalene scaffold warrants further investigation. Reactions such as esterification, amidation, and conversion to the acyl chloride could be influenced by the electronic effects of the nitro group. Kinetic studies and the isolation of reaction intermediates would provide valuable insights into these transformations.

Finally, the potential for intramolecular reactions and rearrangements should be explored. Under certain conditions, the proximity of the nitro and carboxylic acid groups could lead to unique cyclization or rearrangement pathways, opening up possibilities for the synthesis of novel heterocyclic compounds.

Development of Green Chemistry Approaches for Synthesis and Transformation

The principles of green chemistry are increasingly important in modern chemical synthesis, and their application to the production and modification of this compound presents a significant and necessary challenge. The development of environmentally benign methods would enhance the sustainability of any potential applications of this compound.

A key focus for future green chemistry research would be the replacement of hazardous reagents and solvents. For instance, developing nitration methods that avoid the use of concentrated sulfuric acid would significantly reduce the environmental impact. The use of solid acid catalysts, as mentioned earlier, is one such approach. google.com Additionally, exploring the use of greener solvents, such as ionic liquids or supercritical fluids, in the synthesis and reactions of this compound could lead to more sustainable processes.

Another important aspect of green chemistry is atom economy. Synthetic routes that maximize the incorporation of all starting materials into the final product are highly desirable. The development of catalytic C-H carboxylation methods, as suggested in section 8.1, would be a prime example of an atom-economical approach.

Furthermore, the use of alternative energy sources, such as microwave irradiation or sonication, could lead to faster reaction times, lower energy consumption, and potentially improved yields and selectivities. Investigating the application of these technologies to the synthesis and transformations of this compound is a worthwhile endeavor.

Computational Predictions for Unexplored Reactivity and Applications

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery of new applications. For a compound like this compound, where experimental data is limited, in silico studies can provide invaluable initial insights.

Future computational research should aim to build a comprehensive theoretical profile of this molecule. This would include calculations of its electronic structure, molecular orbitals, and electrostatic potential to understand its inherent reactivity. Density Functional Theory (DFT) calculations could be employed to predict key properties such as bond dissociation energies, acidity, and susceptibility to nucleophilic or electrophilic attack.

Moreover, computational modeling can be used to explore its potential reaction pathways and predict the transition state energies for various transformations. This would aid in the design of new synthetic routes and in understanding complex reaction mechanisms, as discussed in section 8.2.

Beyond predicting reactivity, computational methods can also be used to screen for potential applications. For example, molecular docking studies could be performed to assess its potential as a ligand for biological targets. Similarly, its electronic and photophysical properties could be calculated to evaluate its suitability for use in electronic materials or as a photosensitizer.

Design of New Materials from this compound Scaffolds

The unique structure of this compound, combining a rigid aromatic core with versatile functional groups, makes it an attractive building block for the design of new materials with tailored properties. Future research in this area could lead to the development of a wide range of functional materials.

One potential application is in the synthesis of novel polymers. The carboxylic acid functionality can be readily converted into esters or amides, allowing for its incorporation into polyester (B1180765) or polyamide chains. The presence of the nitronaphthalene unit could impart specific properties to the resulting polymers, such as high thermal stability, specific optical properties, or altered solubility.

Another promising direction is the development of metal-organic frameworks (MOFs). The carboxylic acid group is an ideal linker for the construction of MOFs, and the nitronaphthalene scaffold could lead to frameworks with interesting porous structures and potential applications in gas storage, separation, or catalysis.

Furthermore, the chromophoric nature of the nitronaphthalene system suggests potential applications in the field of dyes and pigments. Modification of the core structure could lead to a range of colors with high stability. The potential for these molecules to exhibit interesting photophysical properties, such as fluorescence or phosphorescence, also warrants investigation for applications in sensing or imaging.

Finally, the energetic nature of nitro compounds suggests that derivatives of this compound could be explored as components of energetic materials. researchgate.net Careful molecular design would be required to balance energetic performance with stability and sensitivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Nitronaphthalene-1-carboxylic acid with high purity?

  • Methodological Answer :

  • Nitration of Naphthalene Derivatives : Start with naphthalene-1-carboxylic acid and perform nitration using a mixture of nitric and sulfuric acids under controlled temperature (0–5°C) to direct nitration to the 2-position. Monitor reaction progress via TLC or HPLC .
  • Purification : Recrystallize the crude product using ethanol/water mixtures to remove isomers and byproducts. Purity (>98%) can be verified via melting point analysis (mp 141–143°C) and GC-MS .
  • Challenges : Competing nitration at other positions (e.g., 4- or 5-) may occur; optimize stoichiometry and reaction time to minimize byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the nitro and carboxylic acid group positions. Key NMR signals include aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (broad δ ~12 ppm) .
  • Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) resolves isomers. Retention times can be cross-referenced with standards (e.g., 1-Nitronaphthalene derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (expected m/z ~217 for C11H7NO4+C_{11}H_7NO_4^+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Systematic Review : Use databases like PubMed, TOXCENTER, and NIH RePORTER with search strings combining terms like "this compound," "toxicity," and "bioaccumulation" (2003–2024). Prioritize peer-reviewed studies over grey literature .
  • Meta-Analysis : Apply statistical tools (e.g., RevMan) to compare LD50 values across species. For example, if rodent studies show hepatotoxicity at 500 mg/kg but in vitro assays suggest lower thresholds, assess confounding factors (e.g., metabolic activation) .
  • In Silico Modeling : Use QSAR models to predict toxicity endpoints and cross-validate with experimental data .

Q. What experimental strategies are effective for studying enzyme interactions involving this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP1A2) using fluorogenic substrates. Measure IC50 values via kinetic fluorescence assays .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (KdK_d) between the compound and target enzymes (e.g., carboxylases). Ensure buffer compatibility (pH 7.4, 25°C) to avoid precipitation .
  • Molecular Docking : Use AutoDock Vina to simulate binding modes. Compare docking scores with experimental IC50 data to refine hypotheses .

Q. How can environmental fate studies for this compound be designed to account for degradation pathways?

  • Methodological Answer :

  • Photolysis Experiments : Exclude aqueous solutions to UV light (λ = 300–400 nm) and monitor degradation via LC-MS. Identify nitro group reduction products (e.g., hydroxylamine derivatives) .
  • Soil Microcosm Studies : Incubate the compound with soil samples (pH 6.5–7.5) and analyze metabolites (e.g., 1-naphthoic acid) using GC-MS. Track half-life (t1/2t_{1/2}) under aerobic vs. anaerobic conditions .
  • QSAR for Bioaccumulation : Predict logP values (e.g., experimental logP ~2.5) to estimate environmental persistence. Compare with EPA guidelines for prioritization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.